An In-Depth Technical Guide: Chemical Properties and Synthetic Utility of 5-Bromo-7-chloro-1-methyl-1H-indazole
An In-Depth Technical Guide: Chemical Properties and Synthetic Utility of 5-Bromo-7-chloro-1-methyl-1H-indazole
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-7-chloro-1-methyl-1H-indazole. As a highly functionalized heterocyclic compound, this molecule represents a significant building block for medicinal chemistry and drug discovery. Its strategic placement of bromo, chloro, and methyl groups on the indazole scaffold allows for precise chemical modifications and the generation of diverse molecular libraries. This document explores its physicochemical characteristics, offers detailed insights into its regioselective synthesis, predicts its spectroscopic signatures, and outlines its vast potential in palladium-catalyzed cross-coupling reactions, making it a valuable resource for researchers and scientists in the field of organic synthesis and pharmaceutical development.
Introduction to the Indazole Scaffold
Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring.[1] This structural motif is of paramount interest in medicinal chemistry, where it is often employed as a bioisostere for the native indole ring found in many biologically active compounds. The indazole core is a privileged scaffold, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including potent protein kinase inhibitors for oncology, as well as anti-inflammatory, and anti-HIV agents.[1][2]
The strategic functionalization of the indazole ring is a cornerstone of modern drug design. The introduction of halogen atoms, such as bromine and chlorine, provides reactive handles for subsequent chemical modifications, most notably palladium-catalyzed cross-coupling reactions.[1] The methylation of one of the ring's nitrogen atoms (N1 or N2) eliminates tautomerism, locking the scaffold into a single, stable isomeric form, which is critical for consistent biological activity and simplified structure-activity relationship (SAR) studies. 5-Bromo-7-chloro-1-methyl-1H-indazole is a prime example of such a strategically designed building block, poised for elaboration into complex molecular architectures.
Physicochemical and Structural Properties
The precise chemical identity and physical properties of a compound are fundamental to its application in research and development. While specific experimental data for 5-Bromo-7-chloro-1-methyl-1H-indazole is not extensively published, its properties can be reliably predicted based on its unmethylated precursor and related analogs.
| Property | Value / Description | Source / Rationale |
| CAS Number | Not explicitly assigned; Precursor: 635712-44-6 | The CAS number for the parent 1H-indazole is 635712-44-6.[3][4] |
| Molecular Formula | C₈H₆BrClN₂ | Derived from adding a methyl group (CH₂) to the parent C₇H₄BrClN₂.[3] |
| Molecular Weight | 245.51 g/mol | Calculated from the molecular formula. The parent MW is 231.48 g/mol .[3] |
| Appearance | Predicted: Off-white to brown solid powder. | Based on the appearance of the parent compound, 5-Bromo-7-chloro-1H-indazole (brown powder)[5], and similar analogs.[6] |
| Solubility | Predicted: Sparingly soluble in water; Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, THF). | Typical for halogenated heterocyclic compounds. |
| Storage | Store in a dry, sealed container at room temperature. | Standard recommendation for stable organic solids.[3] |
Synthesis and Regiochemical Control
The synthesis of N-alkylated indazoles presents a classic regioselectivity challenge. Direct alkylation of an NH-indazole can lead to a mixture of N1 and N2 isomers, which are often difficult to separate and can exhibit different biological activities.[7][8] Therefore, developing a synthetic route that guarantees the exclusive or predominant formation of the N1-methyl isomer is of critical importance.
The Challenge of Direct Methylation
Treating 5-Bromo-7-chloro-1H-indazole with a methylating agent (e.g., methyl iodide or dimethyl sulfate) under basic conditions (e.g., K₂CO₃, NaH) would likely yield a mixture of the desired 5-Bromo-7-chloro-1-methyl-1H-indazole and the undesired 5-Bromo-7-chloro-2-methyl-2H-indazole. The ratio of these products is highly dependent on factors such as the base, solvent, and temperature, making it an unreliable method for large-scale production.[7][9]
Proposed Regioselective Synthesis Workflow
A more robust and field-proven approach involves constructing the methylated indazole ring from a pre-functionalized aromatic precursor. This strategy circumvents the issue of N-alkylation regioselectivity. The following protocol is a proposed, logical synthesis based on established methodologies for indazole formation.
Caption: A proposed regioselective synthesis of 5-Bromo-7-chloro-1-methyl-1H-indazole.
Experimental Protocol: Regioselective Synthesis
This protocol is adapted from established methods for indazole synthesis.
Step 1: Diazotization of 2-Bromo-4-chloro-6-methylaniline
-
To a stirred suspension of 2-bromo-4-chloro-6-methylaniline (1.0 equiv) in aqueous hydrochloric acid (e.g., 3 M) at 0-5 °C, add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution at 0-5 °C for 30-60 minutes to ensure complete formation of the aryldiazonium salt intermediate. The reaction progress can be monitored by testing for the absence of the starting aniline using TLC.
Step 2: Reductive Cyclization
-
In a separate flask, prepare a solution of a reducing agent such as sodium sulfite (Na₂SO₃) or tin(II) chloride (SnCl₂) (2-3 equiv) in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. An immediate reaction is often observed.
-
Allow the reaction to stir for several hours, gradually warming to room temperature. The cyclization forms the indazole ring.
-
The crude 5-Bromo-7-chloro-1H-indazole product often precipitates and can be collected by filtration, washed with water, and dried.
Step 3: N1-Selective Methylation
-
To a solution of the crude 5-Bromo-7-chloro-1H-indazole (1.0 equiv) in a polar aprotic solvent like DMF or acetonitrile, add a base known to favor N1 alkylation, such as cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv).[9]
-
Add methyl iodide (MeI) (1.2 equiv) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 5-Bromo-7-chloro-1-methyl-1H-indazole.
Spectroscopic Characterization (Predicted)
While an experimental spectrum is not available, the key features of the ¹H NMR spectrum can be confidently predicted, serving as a crucial tool for structural verification.
-
N-Methyl Protons (N-CH₃): A sharp singlet is expected around δ 4.0-4.3 ppm . In 1-methyl indazoles, this signal is characteristic and helps confirm the N1 substitution.[10]
-
Aromatic Protons: The benzene portion of the molecule has two protons.
-
H4 Proton: This proton is situated between the chloro and bromo substituents. It is expected to appear as a doublet or a narrow triplet.
-
H6 Proton: This proton is adjacent to the bromine atom and is expected to appear as a doublet.
-
-
Indazole C3-Proton: A singlet corresponding to the proton at the C3 position of the pyrazole ring is expected to appear downfield, typically in the range of δ 7.8-8.2 ppm .[11]
The unambiguous assignment of the N1 versus N2 isomer can be confirmed using advanced NMR techniques like HMBC and NOE, which reveal through-bond and through-space correlations, respectively.[2]
Chemical Reactivity and Synthetic Potential
The true value of 5-Bromo-7-chloro-1-methyl-1H-indazole lies in its potential for diversification through selective chemical reactions. The different reactivities of the C-Br and C-Cl bonds allow for sequential, controlled modifications.
Caption: Key reaction pathways for functionalizing 5-Bromo-7-chloro-1-methyl-1H-indazole.
Palladium-Catalyzed Cross-Coupling at C5-Br
The bromine atom at the C5 position is the primary site for synthetic elaboration. The C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[12] This differential reactivity is the cornerstone of its utility as a building block.
-
Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming C-C bonds.[13] Reacting 5-bromo-7-chloro-1-methyl-1H-indazole with a wide range of aryl or heteroaryl boronic acids (or esters) under palladium catalysis (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃) will selectively form the 5-aryl/heteroaryl product.[14][15] This is a foundational step in building libraries of kinase inhibitors.
-
Buchwald-Hartwig Amination: This powerful reaction enables the formation of C-N bonds.[13] Coupling the C5-Br position with primary or secondary amines using specialized palladium catalysts and ligands (e.g., XPhos, BrettPhos) provides direct access to 5-aminoindazole derivatives, which are common motifs in pharmacologically active compounds.
Reactivity at C7-Cl
The chlorine atom at the C7 position is considerably less reactive in palladium-catalyzed reactions. It typically requires more forcing conditions or specialized catalyst systems to participate in cross-coupling.[12] However, it can be susceptible to nucleophilic aromatic substitution (SNAr) with strong nucleophiles, particularly if activated by the electronic nature of the heterocyclic ring, although this is generally a less favored pathway compared to cross-coupling at the C5-Br site. This allows for a two-step functionalization strategy: first, react at the C5-Br position, then modify the C7-Cl position under more vigorous conditions.
Applications in Medicinal Chemistry
As a trifunctionalized building block, 5-Bromo-7-chloro-1-methyl-1H-indazole is an ideal starting point for generating libraries of diverse compounds for high-throughput screening. Its core utility lies in the synthesis of inhibitors targeting protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases. By using the C5-Br position as an anchor point for Suzuki or other cross-coupling reactions, researchers can rapidly introduce a multitude of substituents to explore the chemical space around a biological target and optimize potency, selectivity, and pharmacokinetic properties.[1]
Safety, Handling, and Storage
As with all halogenated aromatic compounds, 5-Bromo-7-chloro-1-methyl-1H-indazole should be handled with appropriate care in a well-ventilated laboratory or fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Safety Hazards: The compound is predicted to be harmful if swallowed and may cause skin and eye irritation.[16][17] Avoid inhalation of dust.
-
Handling: Avoid formation of dust and aerosols. Use non-sparking tools.[16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[3]
Conclusion
5-Bromo-7-chloro-1-methyl-1H-indazole is a highly valuable and versatile intermediate for organic synthesis and drug discovery. Its fixed N1-methyl configuration prevents tautomerism, while the differentially reactive bromo and chloro substituents provide a platform for selective, sequential functionalization. The pronounced reactivity of the C5-bromo group in palladium-catalyzed cross-coupling reactions makes it an exemplary scaffold for building diverse molecular libraries, particularly in the search for novel kinase inhibitors and other therapeutic agents. The synthetic strategies and reactivity patterns outlined in this guide provide a solid foundation for its effective utilization in research and development settings.
References
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MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d 6. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved from [Link]
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